4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as isoindole, quinoline, and dithiole
Preparation Methods
The synthesis of 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of N-hydroxyphthalimide with dimethyl acetylenedicarboxylate in acetone-water mixture at low temperatures . The reaction conditions typically involve stirring the mixture at -10°C for a specified period, followed by warming to room temperature and further stirring. The product is then isolated through filtration and evaporation of the solvent.
Chemical Reactions Analysis
Dimethyl 2-(1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. . In medicine, it may be explored for its therapeutic potential in various conditions. Additionally, it finds applications in the dye and polymer industries due to its unique structural properties .
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it may bind to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters and thereby increasing their levels in the brain . This can have various therapeutic effects, including antidepressant and neuroprotective actions.
Comparison with Similar Compounds
Similar compounds to 4,5-DIMETHYL 2-{1-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETYL]-8-METHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE include dimethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,5-piperidinedicarboxylate and dimethyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]-2-butenedioate . These compounds share similar structural features, such as the presence of isoindole and dithiole groups, but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H24N2O8S3 |
---|---|
Molecular Weight |
624.7 g/mol |
IUPAC Name |
dimethyl 2-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-8-methoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C29H24N2O8S3/c1-29(2)23(40)19(28-41-21(26(35)38-4)22(42-28)27(36)39-5)16-11-8-12-17(37-3)20(16)31(29)18(32)13-30-24(33)14-9-6-7-10-15(14)25(30)34/h6-12H,13H2,1-5H3 |
InChI Key |
LPTWLPJLBHUZDW-UHFFFAOYSA-N |
SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CN4C(=O)C5=CC=CC=C5C4=O)C(=CC=C3)OC)C |
Canonical SMILES |
CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)CN4C(=O)C5=CC=CC=C5C4=O)C(=CC=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.